molecular formula C15H18O5 B14088951 Urospermal

Urospermal

Cat. No.: B14088951
M. Wt: 278.30 g/mol
InChI Key: CVISOHZWXIVDFN-SLQKEEQISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urospermal involves several steps, starting from naturally occurring precursors. The process typically includes the extraction of plant material followed by purification using chromatographic techniques. Specific synthetic routes and reaction conditions for this compound derivatives, such as this compound A-15-O-acetate, involve acetylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Urospermal undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acetylating agents (e.g., acetic anhydride). Reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed: Major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties. This compound A-15-O-acetate is a prominent example, known for its anti-plasmodial activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of urospermal, particularly this compound A-15-O-acetate, involves its interaction with molecular targets in the Plasmodium falciparum parasite. The compound disrupts critical pathways in the parasite, leading to its death . Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

    Artemisinin: Another sesquiterpene lactone with potent anti-malarial activity.

    Parthenolide: A sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties.

Comparison: While urospermal shares structural similarities with compounds like artemisinin and parthenolide, it is unique in its specific biological activities and molecular targets. This compound A-15-O-acetate, for example, has shown promising anti-plasmodial activity, making it a potential candidate for new anti-malarial therapies .

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

(3aR,4S,6E,10Z,11aR)-4-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carbaldehyde

InChI

InChI=1S/C15H18O5/c1-9-14-12(18)5-10(7-16)3-2-4-11(8-17)6-13(14)20-15(9)19/h3,6-7,12-14,17-18H,1-2,4-5,8H2/b10-3+,11-6-/t12-,13+,14+/m0/s1

InChI Key

CVISOHZWXIVDFN-SLQKEEQISA-N

Isomeric SMILES

C=C1[C@@H]2[C@H](C/C(=C\CC/C(=C/[C@H]2OC1=O)/CO)/C=O)O

Canonical SMILES

C=C1C2C(CC(=CCCC(=CC2OC1=O)CO)C=O)O

Origin of Product

United States

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